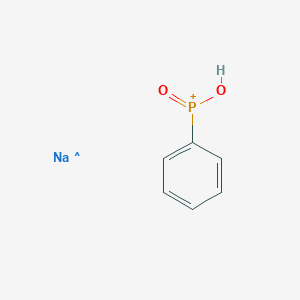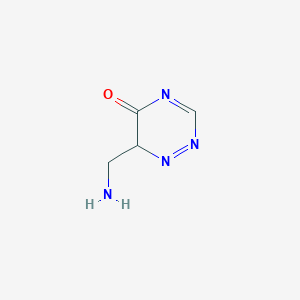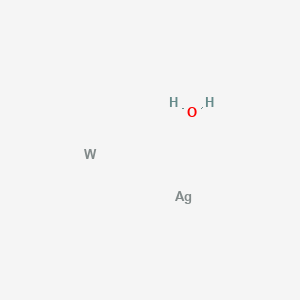
Silver;tungsten;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver tungstate is an inorganic compound with the chemical formula Ag₂WO₄. It is known for its unique properties and has been applied in various fields such as photoluminescence, antibacterial action, ozone gas sensors, and humidity sensors . Silver tungstate occurs in three polymorphic phases: orthorhombic (α), hexagonal (β), and cubic (γ), with α-silver tungstate being thermodynamically stable .
Preparation Methods
Silver tungstate can be synthesized through several methods. One common method involves the reaction between silver nitrate and sodium tungstate, producing sodium nitrate as a byproduct . Another method is the electrochemical synthesis using a silver electrode and sodium tungstate as starting reagents . The synthesis conditions, such as tungstate ion concentration, applied voltage, stirring rate, and reaction temperature, significantly affect the particle size of the resulting silver tungstate .
Chemical Reactions Analysis
Silver tungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been successfully developed as a bifunctional catalyst for the ligand-free carboxylation of terminal alkynes with electron-withdrawing or electron-donating groups under atmospheric pressure of carbon dioxide at room temperature . In this protocol, dual activation occurs: the terminal alkyne is activated by silver, and the tungstate anion activates carbon dioxide . This reaction can be applied to the preparation of phenylacrylate derivatives .
Scientific Research Applications
Silver tungstate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of silver tungstate involves its unique crystal and electronic structures. For example, in its role as a photocatalyst, silver tungstate’s structure, composed of [WO₆] and [AgO_y] clusters, plays a crucial role . These clusters are responsible for its strong photo-sensitizing ability and its antibacterial and photocatalytic activities . The antibacterial mechanism is primarily through oxidative processes .
Comparison with Similar Compounds
Silver tungstate can be compared with other transition metal tungstates, such as:
Copper tungstate (CuWO₄): Known for its photocatalytic properties.
Zinc tungstate (ZnWO₄): Used in scintillator materials and optical fibers.
Nickel tungstate (NiWO₄): Applied in electrochemical sensing and catalysis.
Silver tungstate is unique due to its combination of photoluminescence, antibacterial action, and its role as a bifunctional catalyst .
Properties
Molecular Formula |
AgH2OW |
|---|---|
Molecular Weight |
309.72 g/mol |
IUPAC Name |
silver;tungsten;hydrate |
InChI |
InChI=1S/Ag.H2O.W/h;1H2; |
InChI Key |
CWQGTTQRSXQEIR-UHFFFAOYSA-N |
Canonical SMILES |
O.[Ag].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



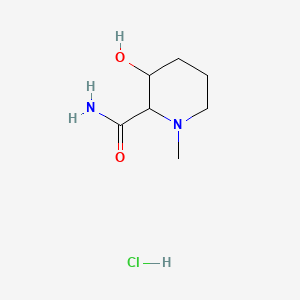
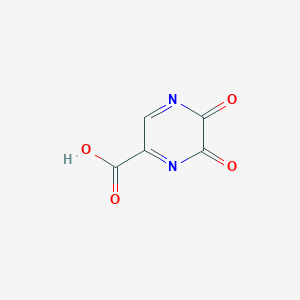
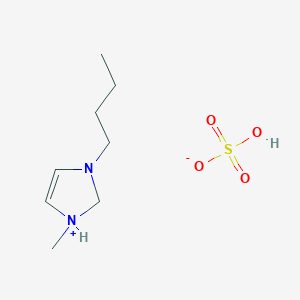
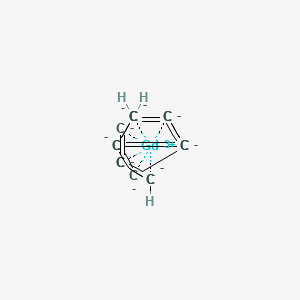
![Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12348482.png)
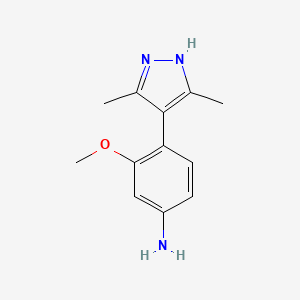
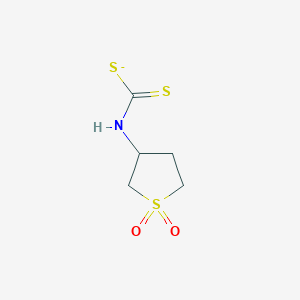
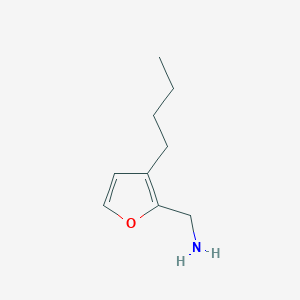
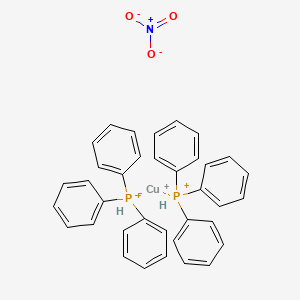
![3-Dimethylamino-2-[2-(4-methoxy-benzyl)-2H-tetrazol-5-YL]-acrylic acid ethyl ester](/img/structure/B12348507.png)
![1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348525.png)
